molecular formula C14H14N2O2 B1228821 N-Nicotinoyl tyramine CAS No. 55458-76-9

N-Nicotinoyl tyramine

Cat. No.: B1228821
CAS No.: 55458-76-9
M. Wt: 242.27 g/mol
InChI Key: VSEZXJMDHJEHMN-UHFFFAOYSA-N
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Description

N-Nicotinoyl tyramine, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

55458-76-9

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H14N2O2/c17-13-5-3-11(4-6-13)7-9-16-14(18)12-2-1-8-15-10-12/h1-6,8,10,17H,7,9H2,(H,16,18)

InChI Key

VSEZXJMDHJEHMN-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NCCC2=CC=C(C=C2)O

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCC2=CC=C(C=C2)O

Key on ui other cas no.

55458-76-9

Synonyms

N-nicotinoyl tyramine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To an ice cold suspension of 3.69 g (0.03 mol) nicotinic acid in a solution of 5.2 g (0.03 mol) tyramine hydrochloride in 100 ml of pyridine, 6.18 g (0.03 mol) of dicyclohexylcarbodiimide (DCC) were gradually added while stirring. Stirring was continued at room temperature for 24 hrs and the formed dicyclohexylurea was removed by filtration. The pyridine was removed by distillation in vacuo and the residue was triturated with cold water, filtered and crystallized from 50% aqueous methanol. Yield, 6.25 g (86%), m.p. 179°-181° C. PMR (DMSO-d6 /D2O) δ 9.0-8.66 (m, 2H, C2 and C6 pyridine protons), 8.33-8.10 (m, 1H, C4 pyridine proton), 7.66-7.46 (m, 1H, C5 pyridine proton), 7.23-6.70 (m, rH, C6H4), 3.56 (t, 2H, ##STR1451## 2.90 (t, 2H, CH2). Anal. (C14H14N2O2) C, H, N.
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6.18 g
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100 mL
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DMSO-d6 D2O
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Synthesis routes and methods II

Procedure details

To an ice cold suspension of 3.69 g (0.03 mol) nicotinic acid in a solution of 5.2 g (0.03 mol) tyramine hydrochloride in 100 ml of pyridine, 6.18 g (0.03 mol) of dichlorohexylcarbodiimide (DCC) was gradually added while stirring. Stirring was continued at room temperature for 24 hrs and the formed dichclohexylurea was removed by filtration. The pyridine was removed by distillation in vacuo and the residue was triturated with cold water, filtered and crystallized from 50% aqueous methanol. Yield, 6.25 g (86%), m.p. 179°-181° C. PMR (DMSO-d6 /D2O)δ 9.0-8.66 (m, 2H, C2 and C6 pyridine protons), 8.33-8.10 (m, 1H, C4 pyridine proton), 7.66-7.46 (m, 1H, C5 pyridine proton), 7.23-6.70 (m, rH, C6H4), 3.56 (t, 2H, ##STR42## 2.90 (t, 2H, CH2). Anal. (C14H14N2O2) C, H, N.
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3.69 g
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5.2 g
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dichlorohexylcarbodiimide
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6.18 g
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100 mL
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